4-Isopropyl-3-nitrobenzaldehyde
Overview
Description
4-Isopropyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isopropyl group, a nitro group, and an aldehyde group attached to a benzene ring
Mechanism of Action
Target of Action
Based on its structural similarity to other nitrobenzaldehydes, it can be inferred that it may interact with various enzymes and proteins within the cell .
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .
Biochemical Pathways
For example, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways within the cell.
Pharmacokinetics
The nitro group in nitro compounds is known to have a high dipole moment, which can influence the compound’s solubility and therefore its bioavailability .
Result of Action
Nitro compounds can undergo various reactions that can potentially lead to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Isopropyl-3-nitrobenzaldehyde. For instance, the reactivity of nitro compounds can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropyl-3-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration of 4-isopropylbenzaldehyde. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Reduction: 4-Isopropyl-3-aminobenzaldehyde.
Oxidation: 4-Isopropyl-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-Isopropyl-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
4-Isopropylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: Lacks the isopropyl group, resulting in different reactivity and applications.
4-Nitrobenzaldehyde:
Uniqueness: 4-Isopropyl-3-nitrobenzaldehyde is unique due to the presence of both an isopropyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-nitro-4-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13)14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYAJVSQKPFUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363987 | |
Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130766-91-5 | |
Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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